molecular formula C6H10O4 B6237363 methyl 3-methoxyoxetane-3-carboxylate CAS No. 2113821-10-4

methyl 3-methoxyoxetane-3-carboxylate

Cat. No.: B6237363
CAS No.: 2113821-10-4
M. Wt: 146.1
InChI Key:
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 3-methoxyoxetane-3-carboxylate is an organic compound with a four-membered oxetane ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 3-methoxyoxetane-3-carboxylate typically involves the formation of the oxetane ring through cyclization reactions. One common method is the intramolecular cyclization of suitable precursors, such as epoxides or halohydrins, under acidic or basic conditions . Another approach involves the [2+2] cycloaddition of alkenes with carbonyl compounds under photochemical conditions .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimized versions of the laboratory methods, with a focus on yield, purity, and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-methoxyoxetane-3-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of carboxylic acids, while reduction can yield alcohols or other reduced forms of the compound .

Scientific Research Applications

Methyl 3-methoxyoxetane-3-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of methyl 3-methoxyoxetane-3-carboxylate involves its interaction with various molecular targets. The oxetane ring can undergo ring-opening reactions, leading to the formation of reactive intermediates that can interact with biological molecules. These interactions can modulate biological pathways and lead to various effects .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other oxetane derivatives, such as oxetan-3-one and 2-methyleneoxetane . These compounds share the oxetane ring structure but differ in their substituents and reactivity.

Uniqueness

Methyl 3-methoxyoxetane-3-carboxylate is unique due to its specific substituents, which confer distinct chemical and physical properties. Its methoxy group and carboxylate ester functionality make it a versatile intermediate in organic synthesis .

Properties

CAS No.

2113821-10-4

Molecular Formula

C6H10O4

Molecular Weight

146.1

Purity

95

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.